2,6-Diamino-3,5-difluoropyridine
Overview
Description
2,6-Diamino-3,5-difluoropyridine is an organic compound with the molecular formula C5H5F2N3. It is a crystalline white solid with a strong ammonia-like odor. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that the compound is used in laboratory settings , suggesting that it may interact with various biological targets depending on the specific experimental context.
Mode of Action
It’s known that the compound is used as a reagent in the synthesis of other compounds , which suggests that its mode of action may involve chemical reactions with other substances.
Biochemical Pathways
As a reagent, it’s likely involved in various chemical reactions that lead to the synthesis of other compounds .
Result of Action
2,6-Diamino-3,5-difluoropyridine is used for the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which has demonstrated antimycobacterial and antibacterial activity . This suggests that the compound’s action results in the production of substances with potential therapeutic applications.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
2,6-Diamino-3,5-difluoropyridine is a reagent used for the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which possesses antimycobacterial and antibacterial activity
Cellular Effects
Given its role in the synthesis of fluoroquinolone, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of fluoroquinolone , which exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diamino-3,5-difluoropyridine can be synthesized through multiple routes. One common method involves the reaction of pyridine with ammonia and difluoromethanesulfonamide . Another approach uses 2,6-diaminopyridine as a starting material, followed by nitration and reduction steps . The reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Diamino-3,5-difluoropyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
3,5-Difluoropyridine: Does not have the amino groups, limiting its applications in biological systems.
2,6-Diamino-3,5-dinitropyridine: Contains nitro groups, making it more suitable for energetic materials.
Uniqueness
2,6-Diamino-3,5-difluoropyridine is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and stability, making it a valuable compound in various fields.
Properties
IUPAC Name |
3,5-difluoropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUCMRUMOAHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436387 | |
Record name | 2,6-Diamino-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247069-27-8 | |
Record name | 2,6-Diamino-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diamino-3,5-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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